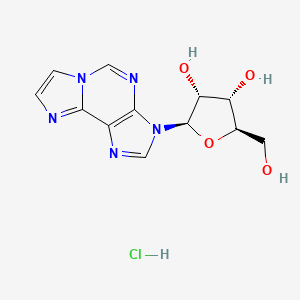
1,N6-Ethenoadenosine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,N6-Ethenoadenosine hydrochloride is a modified nucleoside derivative, characterized by the presence of an etheno group fused to the adenine base.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,N6-Ethenoadenosine hydrochloride can be synthesized through the reaction of adenosine with chloroacetaldehyde. This reaction typically involves the treatment of adenosine with chloroacetaldehyde under acidic conditions, leading to the formation of the etheno group . The reaction conditions often include maintaining a specific pH and temperature to ensure optimal yield and purity of the product.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve similar reaction conditions as those used in laboratory settings, with additional steps for purification and quality control to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: 1,N6-Ethenoadenosine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the etheno group, potentially altering the compound’s properties.
Substitution: The etheno group can participate in substitution reactions, where other functional groups replace it.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized ethenoadenosine derivatives, while substitution reactions can produce a variety of substituted nucleosides .
Aplicaciones Científicas De Investigación
1,N6-Ethenoadenosine hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,N6-ethenoadenosine hydrochloride involves its incorporation into nucleic acids, where it can disrupt normal base pairing and replication processes. This disruption can lead to mutations and genomic instability, making it a valuable tool for studying DNA damage and repair mechanisms . The compound targets specific molecular pathways involved in nucleic acid synthesis and repair, providing insights into cellular processes and potential therapeutic applications .
Comparación Con Compuestos Similares
1,N6-Ethenoadenosine hydrochloride can be compared to other etheno derivatives, such as:
1,N4-Ethenocytidine: Similar in structure but with an etheno group fused to cytidine instead of adenosine.
1,N2-Ethenoguanosine: Another etheno derivative with the etheno group attached to guanosine.
Uniqueness: What sets this compound apart is its specific interaction with adenosine receptors and its unique fluorescent properties, which make it particularly useful in biochemical and medical research .
Conclusion
This compound is a compound of significant scientific interest due to its unique structural properties and wide range of applications. From its synthesis to its role in scientific research, this compound offers valuable insights and potential therapeutic benefits across various fields.
Propiedades
Fórmula molecular |
C12H14ClN5O4 |
|---|---|
Peso molecular |
327.72 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol;hydrochloride |
InChI |
InChI=1S/C12H13N5O4.ClH/c18-3-6-8(19)9(20)12(21-6)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17;/h1-2,4-6,8-9,12,18-20H,3H2;1H/t6-,8-,9-,12-;/m1./s1 |
Clave InChI |
YMQMOUIFFNWSNO-OUTCZKRVSA-N |
SMILES isomérico |
C1=CN2C=NC3=C(C2=N1)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O.Cl |
SMILES canónico |
C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)CO)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















